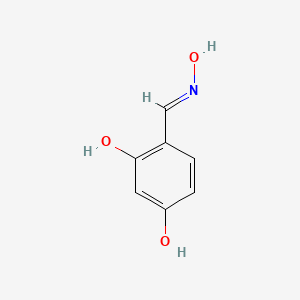

2,4-Dihydroxybenzaldehyde oxime

Description

Significance of the Oxime Functional Group in Organic Chemistry

The oxime functional group, characterized by the C=N-OH moiety, is a cornerstone of organic chemistry. numberanalytics.com Formed through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632), oximes are versatile intermediates in numerous chemical transformations. testbook.comvedantu.com Their importance stems from their ability to participate in a variety of reactions, including the Beckmann rearrangement to form amides, hydrolysis back to carbonyl compounds, and reduction to amines. vedantu.com Furthermore, oximes can act as protecting groups for carbonyl compounds and are instrumental in the synthesis of nitrogen-containing heterocyclic compounds. testbook.com The oxime group's amphoteric nature, possessing both a weakly acidic hydroxyl group and a weakly basic nitrogen atom, allows it to engage in diverse chemical interactions. rsc.org This reactivity has led to their extensive use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov

Overview of 2,4-Dihydroxybenzaldehyde (B120756) Oxime as a Versatile Chemical Scaffold

2,4-Dihydroxybenzaldehyde oxime, a derivative of 2,4-dihydroxybenzaldehyde (also known as β-resorcylaldehyde), combines the reactive properties of the oxime group with the electronic and coordinating effects of the dihydroxy-substituted aromatic ring. wikipedia.org This unique combination makes it a highly versatile chemical scaffold. The phenolic hydroxyl groups can be selectively modified, for instance, through regioselective benzylation, offering a route to more complex derivatives. google.com The molecule's structure allows it to act as a potent ligand, forming stable complexes with various metal ions. This property is particularly relevant in the field of coordination chemistry and has been explored for applications such as the development of catalysts and analytical reagents. rsc.orgrsc.org

The synthesis of this compound is typically achieved through the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base like sodium carbonate. chemicalbook.com This straightforward synthesis, coupled with the compound's rich chemical reactivity, underpins its growing importance in diverse areas of chemical research.

Scope and Research Trajectories in this compound Chemistry

Current research on this compound and its derivatives is expanding into several key areas. In analytical chemistry, its ability to form colored or fluorescent complexes with metal ions is being harnessed for the development of sensitive and selective detection methods. sigmaaldrich.com For example, its condensation with isonicotinic acid hydrazide yields a fluorescent reagent. sigmaaldrich.com

In medicinal chemistry, Schiff bases derived from 2,4-dihydroxybenzaldehyde are being investigated as potential therapeutic agents, including as inhibitors of enzymes like Hsp90, which is implicated in cancer. conicet.gov.ar The core structure is also being explored for its own pharmacological activities, with studies indicating potential anti-inflammatory, anti-angiogenic, and anti-nociceptive properties. biomolther.org

Furthermore, the oxime functional group itself is a subject of ongoing investigation for its role in generating radical intermediates, which are valuable in various organic syntheses. rsc.org The development of novel oxime esters for applications in photodynamic therapy is another active research frontier. arkat-usa.org The diverse applications of oxime derivatives in medicine, agriculture, and materials science continue to inspire the exploration of new compounds based on the this compound scaffold. nih.gov

Interactive Data Table: Properties of 2,4-Dihydroxybenzaldehyde and its Oxime

| Property | 2,4-Dihydroxybenzaldehyde | This compound |

| Chemical Formula | C₇H₆O₃ wikipedia.org | C₇H₇NO₃ chemicalbook.com |

| Molar Mass | 138.12 g/mol wikipedia.org | 153.14 g/mol chemicalbook.com |

| Melting Point | 135 °C wikipedia.org | Not specified |

| Appearance | Not specified | Crystalline solid vedantu.com |

| CAS Number | 95-01-2 wikipedia.org | 5399-68-8 chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5399-68-8 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |

InChI Key |

YIAZXUFZAYNWTP-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=N\O |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Other CAS No. |

5399-68-8 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dihydroxybenzaldehyde Oxime and Its Derivatives

Conventional Synthetic Routes and Optimization

Traditional methods for synthesizing 2,4-dihydroxybenzaldehyde (B120756) oxime primarily rely on well-established condensation reactions.

The most common route to 2,4-dihydroxybenzaldehyde oxime is the condensation reaction between 2,4-dihydroxybenzaldehyde and hydroxylamine (B1172632). ias.ac.insigmaaldrich.com This reaction is typically carried out in a suitable solvent, and the choice of base and reaction conditions can be optimized to improve yields.

A high-yield synthesis involves reacting 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in water, with the slow addition of an aqueous sodium carbonate solution. chemicalbook.com This method has been reported to produce this compound in a 97% yield. chemicalbook.com The reaction can also be performed in other solvents like ethanol (B145695), THF, or ethyl acetate (B1210297), using bases such as sodium acetate or sodium bicarbonate. google.com Another approach involves the use of hydroxylamine hydrochloride and sodium hydroxide (B78521) in a methanol (B129727)/water mixture. iastate.edu

The reaction conditions, including temperature and time, are crucial for optimization. For instance, one procedure specifies stirring the mixture at room temperature for one hour. chemicalbook.com A grinding method, which is a solvent-free approach, has also been explored for the synthesis of oximes, offering a simple and efficient alternative. asianpubs.org This solid-state reaction can be optimized by adjusting the molar ratios of the reactants and has been shown to proceed rapidly at room temperature. asianpubs.org

Table 1: Optimization of Condensation Reaction Conditions

| Aldehyde (mmol) | NH₂OH·HCl (mmol) | Na₂CO₃ (mmol) | Reaction Time (min) | Yield (%) | Reference |

| 2 | 2 | 3 | 2 | 96 | asianpubs.org |

| 1 | 4 | 0.5 | - | 91 | asianpubs.org |

| 1 | 4 | 1 | - | 91 | asianpubs.org |

| 1 | 4 | 1.5 | - | 96 | asianpubs.org |

The synthesis of 2,4-dihydroxybenzaldehyde itself can be achieved from resorcinol (B1680541) through methods like the Vilsmeier-Haack reaction. google.comrsc.org This reaction involves the formylation of resorcinol to introduce the aldehyde group. google.com The purity and reactivity of the starting 2,4-dihydroxybenzaldehyde are critical for achieving a high yield and purity of the final oxime product.

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of oximes, offering significant advantages over conventional heating methods, such as reduced reaction times and improved yields. nih.govnih.govoatext.com The use of microwave irradiation can enhance the rate of the condensation reaction between 2,4-dihydroxybenzaldehyde and hydroxylamine. nih.gov

In a general sense, microwave-assisted synthesis of oximes can be performed under solvent-free conditions or in green solvents like water. nih.govias.ac.in For example, the reaction of aldehydes with hydroxylamine hydrochloride can be efficiently carried out in mineral water at room temperature, providing quantitative yields in a short time. ias.ac.in This approach is not only rapid but also aligns with green chemistry principles by avoiding hazardous organic solvents. jocpr.commdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Oxime Synthesis

| Method | Reaction Time | Solvents | Yield | Key Advantages |

| Conventional Heating | Hours | Organic solvents (e.g., ethanol, methanol) | Good to high | Well-established |

| Microwave-Assisted | Minutes | Water, solvent-free | High to quantitative | Rapid, energy-efficient, environmentally friendly |

Green chemistry principles are increasingly being integrated into the production of this compound to minimize environmental impact. jocpr.com These approaches focus on the use of non-toxic solvents, renewable starting materials, and energy-efficient processes. jocpr.comnih.gov

One key aspect is the use of greener solvents. Water is an ideal green solvent for the synthesis of this compound due to its non-toxic and non-flammable nature. chemicalbook.comias.ac.in The use of mineral water has been shown to be particularly effective, potentially due to the presence of minerals that can catalyze the reaction. ias.ac.in

Solvent-free synthesis, such as the grinding method, is another important green chemistry approach. asianpubs.org This method eliminates the need for solvents altogether, reducing waste and simplifying the work-up procedure. asianpubs.org Furthermore, the development of catalyst-free conditions for oxime synthesis contributes to the greenness of the process by avoiding potentially toxic or expensive catalysts. ias.ac.in

Derivatization Strategies and Functional Group Transformations

This compound can be further modified through various derivatization strategies and functional group transformations to synthesize a range of derivatives with different properties.

The hydroxyl groups and the oxime functional group are the primary sites for derivatization. For instance, the hydroxyl groups can undergo reactions such as benzylation. prepchem.com The reaction of 2,4-dihydroxybenzaldehyde with benzyl (B1604629) chloride in the presence of a base like sodium carbonate can lead to the formation of 2,4-dibenzyloxybenzaldehyde. prepchem.com

The oxime group itself can participate in various transformations. For example, it can be involved in the formation of complexes with metal ions. rsc.org Additionally, the oxime can be a precursor for the synthesis of other functional groups. The versatility of 2,4-dihydroxybenzaldehyde and its oxime derivative makes them valuable building blocks in the synthesis of more complex molecules, including azo-Schiff bases and various heterocyclic compounds. jocrehes.comresearchgate.netresearchgate.net

Oxime Ether and Oxime Ester Formation

The hydroxyl group of the oxime functionality in this compound can be readily converted into ether and ester derivatives through O-alkylation and O-acylation, respectively. These modifications are valuable for altering the compound's physicochemical properties and biological activities.

The synthesis of O-alkyl ethers of this compound can be achieved by reacting the oxime with an appropriate alkylating agent. A general and efficient method involves the reaction of 2,4-dihydroxybenzaldehyde with various O-substituted hydroxylamine hydrochlorides in methanol. This one-pot reaction proceeds at room temperature and typically provides good yields of the corresponding (E)-oxime ethers.

For instance, the synthesis of a series of O-benzyl and substituted O-benzyl ethers of this compound has been reported. nih.gov In a typical procedure, 2,4-dihydroxybenzaldehyde is dissolved in methanol, and an aqueous solution of the desired hydroxylamine hydrochloride is added. The reaction mixture is stirred at room temperature until completion. After evaporation of the solvent, the product is isolated by extraction and can be purified by trituration with a suitable solvent like hexane. nih.gov

The following table summarizes the synthesis of several O-benzyl oxime derivatives of 2,4-dihydroxybenzaldehyde:

| Derivative | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| (E)-2,4-Dihydroxybenzaldehyde O-benzyl oxime | - | - | nih.gov |

| (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime | 75 | 123–125 | nih.gov |

| (E)-2,4-Dihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | 78 | 71–73 | nih.gov |

It is important to note that while general methods for the alkylation of phenols are well-established, such as using an alkyl halide in the presence of a base like potassium carbonate in acetone, these conditions typically lead to the alkylation of the phenolic hydroxyl groups rather than the oxime hydroxyl group. Therefore, the use of pre-functionalized hydroxylamines is a more direct and selective method for the synthesis of oxime ethers of 2,4-dihydroxybenzaldehyde.

The formation of oxime esters from this compound can be accomplished through acylation of the oxime's hydroxyl group. A common method for the synthesis of O-acetyl oximes involves the reaction of the oxime with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base such as pyridine.

While specific examples for the O-acylation of this compound are not extensively detailed in the reviewed literature, a general procedure for the synthesis of acetophenone (B1666503) O-acetyl oxime can be considered as a representative method. This involves reacting acetophenone with hydroxylamine hydrochloride in ethanol and pyridine, followed by the addition of the acylating agent. orgsyn.org A similar approach could likely be adapted for this compound, though the reactivity of the phenolic hydroxyl groups would need to be considered and potentially protected.

Reduction and Oxidation of Oxime Moiety

The oxime group in this compound is susceptible to both reduction and oxidation, providing pathways to other important functional groups, such as amines and nitriles, respectively.

The reduction of oximes is a well-established transformation that typically yields primary amines. Various reducing agents and catalytic systems can be employed for this purpose.

Chemical Reduction:

A common and mild method for the reduction of oximes to amines involves the use of sodium borohydride (B1222165) in the presence of a transition metal salt. For example, sodium borohydride combined with copper(II) sulfate (B86663) in methanol has been shown to be an effective reagent for the reduction of various oximes. niscpr.res.inresearchgate.net This system is thought to generate finely divided metal particles in situ, which act as the catalytic species. niscpr.res.in The reaction is typically carried out at reflux temperature. Another reported system for the reduction of oximes to amines is sodium borohydride in the presence of nano copper particles supported on charcoal, which also proceeds in refluxing ethanol with high yields. shirazu.ac.irresearchgate.net

While these methods are general for oximes, specific application to this compound would need to account for the presence of the phenolic hydroxyl groups, which could potentially interact with the reducing system.

Catalytic Hydrogenation:

The oxidation of aldoximes can lead to the formation of nitriles or other oxidized species.

A common reagent used for the oxidation of activated alcohols and related compounds is manganese dioxide (MnO₂). york.ac.ukorganic-chemistry.org While not directly applied to this compound in the reviewed literature, manganese dioxide has been used in tandem oxidation processes to convert primary alcohols directly into oximes in the presence of hydroxylamine. york.ac.uk Furthermore, manganese dioxide is known to oxidize N,N-dialkylhydroxylamines to the corresponding nitrones. researchgate.net The dehydration of benzaldehyde (B42025) oxime to benzonitrile (B105546) is also a known reaction. wikipedia.org It is plausible that under specific oxidative conditions, this compound could be converted to 2,4-dihydroxybenzonitrile. However, detailed experimental procedures for this specific transformation are not provided in the available sources.

Coordination Chemistry of 2,4 Dihydroxybenzaldehyde Oxime

Ligand Design and Coordination Modes

The specific arrangement of the hydroxyl and oxime groups on the benzene (B151609) ring in 2,4-dihydroxybenzaldehyde (B120756) oxime is crucial to its function as a ligand. This structure facilitates the formation of stable coordination compounds through specific binding patterns with metal centers.

Bidentate Coordination via Hydroxyl and Oxime Groups

The most common coordination mode for 2,4-dihydroxybenzaldehyde oxime is bidentate, where it binds to a metal ion through two donor sites. researchgate.net This typically involves the nitrogen atom of the oxime group and the oxygen atom from one of the hydroxyl groups. researchgate.net This bidentate coordination is a key factor in the stability of the resulting metal complexes. researchgate.net The ligand utilizes both the oxime group's oxygen and nitrogen atoms to bind to the metal center, contributing significantly to the stability of the complexes formed. researchgate.net

Amphoteric Behavior of the Oxime Functional Group

The oxime functional group (-C=N-OH) exhibits amphoteric behavior, meaning it can act as both a proton donor (acid) and a proton acceptor (base). In the context of coordination chemistry, the most relevant aspect is its acidic nature. The coordination of the oxime's nitrogen atom to a metal center can lead to a significant decrease in the pKa value of the oxime's hydroxyl group. at.ua This increased acidity facilitates the deprotonation of the oxime, allowing it to coordinate as an oximato anion (-C=N-O⁻). at.ua This ability to exist in both protonated (oxime) and deprotonated (oximato) forms allows for the formation of various complex types, sometimes even within the same molecule, where both forms are coordinated to the metal center. at.ua

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound has been a significant area of research, leading to a variety of complexes with different geometries and properties. researchgate.net

General Complexation Procedures and Stoichiometry

A general procedure for synthesizing these complexes involves dissolving the this compound ligand and a corresponding metal salt in a suitable solvent, often ethanol (B145695). researchgate.netsbmu.ac.ir The solutions are typically mixed in a specific molar ratio, frequently 1:1 or 2:1 (ligand:metal), to achieve the desired stoichiometry. sbmu.ac.irsbmu.ac.ir

The reaction mixture is then stirred for several hours, sometimes with heating under reflux, to ensure the reaction goes to completion. researchgate.net Depending on the specific ligand and metal, the pH of the solution may be adjusted to a range of 6 to 8 to facilitate complex formation. researchgate.net The final complex often precipitates from the solution and can be isolated by filtration, washed to remove unreacted starting materials, and then dried. researchgate.net

| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Geometry |

| Cu(II) | 1:1 | Square Planar |

| Ni(II) | 1:1 | Square Planar |

| Zn(II) | 1:1 | Tetrahedral |

This table summarizes the stoichiometry and resulting geometries for selected transition metal complexes based on studies of Schiff bases derived from 2,4-dihydroxybenzaldehyde. sbmu.ac.irsbmu.ac.ir

Influence of Metal Ion and Reaction Conditions

The resulting structure and geometry of the metal complex are highly dependent on the specific transition metal ion used and the reaction conditions. researchgate.net Different metal ions favor different coordination numbers and geometries. For example, with Schiff bases derived from 2,4-dihydroxybenzaldehyde, Cu(II) and Ni(II) ions tend to form square planar complexes, while Zn(II) typically results in a tetrahedral geometry. sbmu.ac.irsbmu.ac.ir

Reaction conditions such as pH, solvent, and the nature of the metal salt also play a crucial role. researchgate.net The pH of the medium can influence whether the ligand coordinates in its neutral (keto) or deprotonated (enol) form, which in turn affects the structure of the resulting complex. researchgate.net The choice of the metal salt can also dictate the final geometry; for instance, using nickel(II) acetate (B1210297) may lead to square-planar Ni(II) complexes, whereas nickel(II) chloride can result in octahedral complexes. researchgate.net

| Factor | Influence on Complex Formation | Examples |

| Metal Ion | Determines preferred coordination number and geometry. | Cu(II) and Ni(II) often form square planar complexes; Zn(II) forms tetrahedral complexes. sbmu.ac.irsbmu.ac.ir |

| pH of Medium | Affects the protonation state of the ligand (keto vs. enol form), influencing coordination. researchgate.net | Adjustment to pH 6-8 is sometimes necessary for optimal complex formation. researchgate.net |

| Metal Salt Anion | Can influence the final coordination geometry. | Nickel(II) acetate may yield square-planar complexes, while nickel(II) chloride can produce octahedral ones. researchgate.net |

| Solvent | Affects the solubility of reactants and the stability of the complex. researchgate.net | Ethanol is a commonly used solvent. sbmu.ac.ir |

This table outlines key factors that influence the synthesis and structure of this compound metal complexes.

Structural Elucidation of this compound Metal Complexes

The definitive determination of the three-dimensional structure of metal complexes is crucial for understanding their chemical properties and potential applications. Single-crystal X-ray diffraction stands as the most powerful technique for providing precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state.

Crystal Structure Analysis (Single-Crystal X-ray Diffraction)

Metal complexes derived from this compound and related Schiff bases exhibit a variety of coordination geometries, largely dependent on the nature of the central metal ion, its oxidation state, and the stoichiometry of the complex. researchgate.net

Square Planar Geometry: This geometry is commonly observed for Ni(II) and Cu(II) complexes. sbmu.ac.irresearchgate.net For instance, Ni(II) complexes with Schiff bases derived from 2,4-dihydroxybenzaldehyde are often diamagnetic, which is characteristic of a square planar d⁸ configuration. sbmu.ac.ir UV-Visible spectral data for Cu(II) and Ni(II) complexes frequently show transitions consistent with a square planar environment around the metal ions. sbmu.ac.ir

Octahedral Geometry: Octahedral coordination is also prevalent, particularly for metal ions like Co(II), Mn(II), and Fe(III). researchgate.netjacsdirectory.comresearchgate.net For example, UV-Visible spectral analysis of Mn(II) and Co(II) complexes of this compound has suggested an octahedral geometry. jacsdirectory.com A single-crystal X-ray diffraction study of a cobalt(III) complex with a Schiff base derived from 2,4-dihydroxybenzaldehyde confirmed a distorted octahedral geometry. researchgate.net Similarly, Zn(II) complexes can also adopt an octahedral geometry. researchgate.net

Tetrahedral Geometry: While less common, tetrahedral and distorted geometries can occur. researchgate.net Zinc(II) complexes, for instance, have been reported to adopt a tetrahedral geometry. sbmu.ac.ir The specific reaction conditions and the nature of the metal ion play a significant role in favoring this coordination arrangement. researchgate.net

The precise measurement of bond lengths and angles through X-ray crystallography provides deep insights into the nature of the metal-ligand bonding. In complexes of this compound, the ligand typically coordinates to the metal ion through the phenolic oxygen and the oxime nitrogen atoms.

Key structural parameters for a Co(III) and an Fe(III) complex with related Schiff base ligands derived from 2,4-dihydroxybenzaldehyde have been determined. researchgate.net The bond lengths within the ligand itself are generally in agreement with expected values for similar organic compounds. shirazu.ac.irmdpi.com For example, in a related structure, an intramolecular hydrogen bond between a hydroxyl group and the oxime nitrogen was observed with a distance of 2.601 Å. shirazu.ac.irshirazu.ac.ir The coordination of the ligand to the metal center leads to the formation of stable chelate rings. researchgate.net

Below is a table summarizing representative bond lengths for a cobalt(III) complex involving a ligand derived from 2,4-dihydroxybenzaldehyde.

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| Co-O | Data not available in snippets | researchgate.net |

| Co-N | Data not available in snippets | researchgate.net |

| C=N (azomethine) | Data not available in snippets | mdpi.com |

| C-O (phenolic) | Data not available in snippets | mdpi.com |

Intermolecular Interactions in Solid State

Hydrogen bonds are among the most significant intermolecular forces governing the supramolecular architecture of these complexes. In the crystal structure of the free this compound ligand, the 2-hydroxy group forms an intramolecular O—H···N hydrogen bond with the oxime nitrogen. sscdt.orgresearchgate.net Intermolecularly, O—H(oxime)···O(4-hydroxy) hydrogen bonds create chains, while O—H(4-hydroxyl)···O(2-hydroxyl) interactions form spiral chains, resulting in a bimolecular sheet structure. sscdt.org

When the ligand coordinates to a metal, these patterns can be modified. The hydroxyl groups, particularly if not involved in coordination, and the oxime group can act as donors or acceptors in intermolecular hydrogen bonds, linking adjacent complex units. researchgate.net These interactions contribute significantly to the stability of the crystal lattice. nih.gov

Aromatic rings in the this compound ligands provide sites for π–π stacking interactions, which are another key stabilizing force in the solid state. nih.govmdpi.com These interactions occur between the electron-rich π systems of the phenyl rings of adjacent complex molecules. researchgate.net The geometry of the stacking can vary, from face-to-face to offset arrangements, influencing the packing efficiency and the electronic properties of the material. rsc.org In the crystal structure of the free ligand, π–π interactions have been noted to further cement the three-dimensional structure. sscdt.orgresearchgate.net The presence of these interactions is also observed in various metal complexes containing aromatic ligands, where they play a role in the formation of supramolecular assemblies. nih.govnih.gov

Hirshfeld Surface and Fingerprint Analysis

Hirshfeld surface analysis is a powerful tool utilized to visualize and quantify intermolecular interactions within crystal structures. This method partitions the crystal electron density into molecular fragments, allowing for the detailed examination of close contacts between neighboring molecules. For this compound and its derivatives, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, provides valuable insights into the nature and contribution of various intermolecular forces that stabilize the crystal packing.

The Hirshfeld surface is generated by mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the surface. The dnorm surface, in particular, is useful for identifying regions of significant intermolecular contact, where red spots indicate contacts shorter than the van der Waals radii, blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

In studies of related oxime structures, the analysis of decomposed 2D fingerprint plots highlights the prevalence of different types of intermolecular interactions. Typically, van der Waals forces, such as H···H contacts, constitute a significant portion of the total Hirshfeld surface. For instance, in a cocrystal of acridine with 2,4-dihydroxybenzaldehyde, H···H interactions accounted for 48.0% of the surface. mdpi.com Other significant interactions include C···H/H···C and O···H/H···O contacts, which are indicative of hydrogen bonding. mdpi.com

The shape index and curvedness plots offer further details about the molecular shape and stacking interactions. Concave regions on the shape index surface often correspond to hydrogen bond acceptors or π-stacking interactions, while convex areas indicate hydrogen bond donors or π-electron density. mdpi.comresearchgate.net Large, flat green regions on the curvedness map provide evidence for aromatic stacking interactions, a common feature in the crystal packing of aromatic compounds like this compound. mdpi.com

Fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) show distinct patterns for different interaction types. For example, sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, such as O-H···N or O-H···O. In the analysis of various benzaldehyde (B42025) oxime derivatives, O—H⋯N hydrogen bonds have been observed to form dimers and chains, which are further connected by C—H⋯O interactions and π–π stacking to build three-dimensional networks. nih.govnih.gov The relative contributions of these interactions can be quantified from the fingerprint plots, providing a comprehensive understanding of the crystal's supramolecular architecture. nih.govnih.govresearchgate.net For example, in one study of a benzaldehyde oxime derivative, H···O/O···H contacts were the most significant, contributing 36.7% to the crystal packing, followed by H···H (32.2%) and C···H/H···C (12.7%) contacts. nih.gov

Spectroscopic Characterization of this compound and its Complexes

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups in this compound and observing changes upon coordination to a metal ion. The IR spectrum of the free ligand exhibits characteristic absorption bands corresponding to its various vibrational modes.

A broad band is typically observed in the region of 3300-3400 cm⁻¹, which is attributed to the stretching vibrations of the phenolic hydroxyl (-OH) groups. rsc.orgresearchgate.netelixirpublishers.com The stretching vibration of the oxime hydroxyl group (N-OH) also contributes to this region. rsc.org A strong band appearing around 1615-1640 cm⁻¹ is assigned to the C=N (azomethine) stretching vibration of the oxime group. rsc.orgias.ac.in Other significant bands include those for aromatic C=C stretching, which appear in the 1450-1600 cm⁻¹ range. sbmu.ac.ir

Upon complexation with a metal ion, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. A notable change is the shift in the ν(C=N) band, which indicates the involvement of the azomethine nitrogen atom in bonding with the metal ion. researchgate.net The disappearance or significant broadening and shifting of the phenolic ν(O-H) bands can suggest deprotonation and coordination of the phenolic oxygen to the metal center. Furthermore, new, weaker bands may appear in the far-infrared region (typically below 600 cm⁻¹), which are attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, confirming the coordination of the ligand to the metal. sbmu.ac.ir

| Assignment | This compound rsc.org | Palladium(II) Complex rsc.org |

|---|---|---|

| ν(O-H) | 3357 | 3388 |

| ν(C=N) | 1640 | 1627 |

| Aromatic ν(C=C) | 1612, 1590, 1500, 1448 | 1597, 1549, 1501, 1441 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and its metal complexes. The spectrum of this compound in a suitable solvent, such as DMF, typically displays absorption bands in the ultraviolet region. These bands are generally assigned to π→π* and n→π* electronic transitions.

The π→π* transitions, which are of higher energy, are associated with the aromatic rings and the C=N chromophore. ijser.in The lower energy n→π* transitions are attributed to the non-bonding electrons on the oxygen and nitrogen atoms of the oxime and hydroxyl groups. ijser.in For the free Schiff base ligand derived from 2,4-dihydroxybenzaldehyde, absorption bands around 304 nm and 380 nm have been assigned to π-π* and n-π* transitions, respectively. ijser.in

Upon complexation, the positions and intensities of these bands can shift, indicating coordination. New absorption bands may also appear in the visible region of the spectrum, which are typically due to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions within the metal ion. ijser.in The d-d transitions are generally weak and their positions can provide information about the geometry of the metal complex. For example, the electronic spectra of some transition metal complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde suggest a square-planar geometry for Ni(II) complexes and a tetrahedral geometry for Zn(II) complexes. sbmu.ac.irresearchgate.net

| Compound | π→π | n→π | Charge Transfer / d-d |

|---|---|---|---|

| Ligand | 304 | 380 | - |

| Co(II) Complex | - | - | 425, 540 |

| Ni(II) Complex | - | - | 430, 560 |

| Cu(II) Complex | - | - | 452, 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, shows distinct signals for each type of proton. The protons of the hydroxyl groups (phenolic and oxime) are typically observed as singlets at the downfield end of the spectrum, often above 10 ppm, due to their acidic nature. rsc.org The azomethine proton (-CH=N) also appears as a singlet, usually in the range of 8.2-8.3 ppm. rsc.org The aromatic protons on the benzene ring appear as a set of multiplets or doublets in the region of 6.2-7.3 ppm, with their specific chemical shifts and coupling patterns depending on their positions relative to the hydroxyl and oxime groups. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the azomethine group (C=N) is typically found in the range of 145-150 ppm. The aromatic carbons attached to the hydroxyl groups appear at lower field (higher ppm values) compared to the other aromatic carbons due to the deshielding effect of the oxygen atoms. The chemical shifts of the aromatic carbons generally fall within the 100-165 ppm range. rsc.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment in the oxime group. The chemical shift of the nitrogen atom is sensitive to its hybridization and electronic environment, and changes upon coordination to a metal ion can be observed.

Upon complexation, changes in the chemical shifts of the protons and carbons near the coordination sites are expected. For instance, a shift in the azomethine proton and carbon signals would support the involvement of the oxime nitrogen in coordination.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| -OH (oxime) | 10.96 | C-OH (C4) | 163.2 |

| C=N-OH | 10.10 | C-OH (C2) | 162.1 |

| -OH (phenolic) | 9.74 | HC=N | 146.7 |

| HC=N | 8.21 | Aromatic C | 135.3 |

| Aromatic H | 7.25 (d) | Aromatic C | 109.0 |

| Aromatic H | 6.38-6.25 (m) | Aromatic C | 107.1 |

| Aromatic C | 104.7 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and its complexes, as well as to gain information about their fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. rsc.org For this compound, the expected monoisotopic mass is approximately 153.04 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information by showing the masses of different fragments of the molecule.

Powder X-ray Diffraction (PXRD) and Crystallite Size Determination

Powder X-ray diffraction is a key technique for characterizing the crystalline nature of this compound and its metal complexes in their solid state. The PXRD pattern is a fingerprint of the crystalline phase, with the positions and intensities of the diffraction peaks being unique to a particular crystal structure. spuvvn.edu Sharp, well-defined peaks in the diffractogram indicate a highly crystalline material, while broad peaks suggest a more amorphous or poorly crystalline nature. spuvvn.edu

The PXRD data can be used to determine the crystal system and unit cell parameters of the compound. spuvvn.edu Furthermore, the average crystallite size of the powder sample can be estimated from the broadening of the diffraction peaks using the Scherrer equation:

D = (Kλ) / (β cosθ)

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically around 0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

This analysis is particularly useful for characterizing new synthetic materials and understanding their solid-state properties. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the theoretical investigation of molecular systems, including oxime derivatives. biointerfaceresearch.comniscpr.res.in It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the properties of medium-sized organic molecules. elixirpublishers.com Methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets such as 6-311++G(d,p), are frequently used to predict molecular structure, electronic properties, and vibrational spectra. niscpr.res.inirjweb.com

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure (a minimum on the potential energy surface). This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible. For molecules like 2,4-Dihydroxybenzaldehyde (B120756) oxime, this is typically performed using DFT methods. biointerfaceresearch.com The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. esisresearch.org

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies. For 2,4-Dihydroxybenzaldehyde oxime, key conformational questions involve the orientation of the two hydroxyl (-OH) groups and the oxime (-C=N-OH) moiety relative to the benzene (B151609) ring. Computational methods can model these different conformations and calculate their energies to identify the most stable arrangement. nih.gov For instance, studies on similar phenolic compounds often reveal the formation of intramolecular hydrogen bonds, which significantly stabilize certain conformations. nih.gov

While specific optimized geometric parameters for this compound are not detailed in the available literature, the table below presents typical bond lengths for key functional groups in related aromatic oxime and aldehyde compounds, as determined by DFT calculations. These values provide a reasonable approximation of the expected molecular structure.

| Bond | Typical Calculated Bond Length (Å) | Associated Functional Group |

|---|---|---|

| O-H (phenolic) | ~0.96 - 0.98 | Hydroxyl |

| C-O (phenolic) | ~1.34 - 1.36 | Hydroxyl |

| C=N | ~1.28 - 1.30 | Oxime |

| N-O | ~1.38 - 1.41 | Oxime |

| C-C (aromatic) | ~1.39 - 1.41 | Benzene Ring |

DFT is also employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This can indicate higher polarizability and biological activity. Conversely, a large energy gap implies higher stability and lower chemical reactivity. irjweb.com Theoretical calculations for Schiff bases derived from 2,4-dihydroxybenzaldehyde have been performed to understand these properties. researchgate.net The analysis of frontier orbitals helps predict the eventual charge transfer interactions that occur within the molecule. nih.govscirp.org

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Indicates electron-donating ability. |

| ELUMO (Energy of LUMO) | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Reflects chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values. researchgate.net

Typically, regions with negative potential (colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be expected around the electronegative oxygen atoms of the hydroxyl and oxime groups. Regions with positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which are typically found around hydrogen atoms. researchgate.netresearchgate.net MEP analysis on related Schiff bases derived from 2,4-dihydroxybenzaldehyde has been used to understand these reactive properties. researchgate.net

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. nih.gov The structure of this compound, featuring electron-donating hydroxyl (-OH) groups attached to a π-conjugated benzene ring system, is conducive to ICT processes.

Upon absorption of light, an electron can be promoted from a HOMO, which is often localized on the electron-rich phenyl ring and hydroxyl groups, to a LUMO that may be centered more on the oxime group or another part of the π-system. nih.govresearchgate.net This redistribution of electron density creates an excited state with a larger dipole moment than the ground state. Studies on similar molecules, such as 4-(diethylamino)-2-hydroxy-benzaldehyde, have demonstrated the competition and interplay between ICT and other excited-state processes. researchgate.netfigshare.com The occurrence of ICT is fundamental to understanding the molecule's fluorescence properties and its potential use in sensors and molecular electronics. rsc.org

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. elixirpublishers.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. niscpr.res.in This correlation allows for a detailed and reliable assignment of the observed vibrational bands to specific motions of the atoms, such as stretching, bending, and torsional modes. elixirpublishers.comesisresearch.org

Due to the neglect of anharmonicity in the calculations and other systematic errors, the calculated frequencies are often higher than the experimental ones. To improve the agreement, the computed wavenumbers are typically scaled by an empirical scaling factor; for the B3LYP method, a factor of around 0.96 is common. niscpr.res.in The analysis of the Potential Energy Distribution (PED) is also used to provide a quantitative description of each normal mode in terms of the contributions from various internal coordinates. elixirpublishers.com

The table below provides a representative list of key vibrational modes for this compound and their expected frequency ranges based on studies of similar compounds. niscpr.res.inelixirpublishers.comniscpr.res.in

| Vibrational Mode | Typical Experimental Frequency Range (cm-1) | Description |

|---|---|---|

| O-H stretching | 3200 - 3600 | Stretching of the hydroxyl groups. Position is sensitive to hydrogen bonding. |

| C-H stretching (aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=N stretching | 1620 - 1680 | Stretching of the carbon-nitrogen double bond in the oxime group. |

| C=C stretching (aromatic) | 1450 - 1600 | Stretching vibrations within the benzene ring. |

| O-H in-plane bending | 1260 - 1440 | Bending of the hydroxyl groups within the plane of the ring. |

| C-O stretching (phenolic) | 1200 - 1300 | Stretching of the carbon-oxygen bond of the phenolic groups. |

| N-O stretching | 900 - 960 | Stretching of the nitrogen-oxygen bond in the oxime group. |

Electronic Structure and Properties

Molecular Modeling and Dynamics Simulations

Computational methods, particularly molecular modeling and molecular dynamics (MD) simulations, are powerful tools for investigating the properties of this compound and its derivatives at an atomic level. These techniques provide insights into molecular structure, dynamic behavior, and interactions with other molecules, which are often difficult to study through experimental means alone. MD simulations, for instance, can track the motion and conformational changes of a molecule over time, revealing how it behaves in different environments, such as in solution or when bound to a biological target. nih.govresearchgate.net Studies on related oximes have used MD simulations to determine which atoms have the most significant interactions with solvent molecules by calculating radial distribution functions. researchgate.net

Theoretical studies, especially those employing Density Functional Theory (DFT), are crucial for predicting the stereochemical structures and coordination chemistry of this compound (DHBO) with transition metals. researchgate.netjacsdirectory.com The molecule possesses multiple potential donor sites, including the phenolic hydroxyl groups and the oxime group, allowing it to form stable chelate rings with metal ions. researchgate.net Computational analysis helps determine how the molecule will bind to a metal center. For instance, studies on Schiff bases derived from 2,4-dihydroxybenzaldehyde show coordination occurs through the azomethine nitrogen and a phenolic oxygen atom. mdpi.com

The stability of the resulting metal complexes can also be predicted and rationalized using computational approaches. The acidity of the oxime's hydroxyl group increases significantly upon coordination to a metal ion. mdpi.com The inherent properties of the ligand and metal ion, as described by principles like the Hard and Soft Acids and Bases (HSAB) theory, influence coordination, with the hard oxygen atoms favoring harder metal ions and softer nitrogen atoms preferring softer metals. mdpi.com In strong-field ligand environments, such as those created by oximes, certain spin configurations and geometries (e.g., low-spin, 6-coordinate) are favored for the metal center. rsc.org Experimental and theoretical studies on complexes of the related 2,4-dihydroxy butyrophenone (B1668137) oxime have determined the stability order of its bivalent metal complexes to be Cu(II) > Ni(II) > Mn(II), which is consistent with the established Irving-Williams order. orientjchem.org

| Metal Ion | Relative Stability | Basis of Study |

| Cu(II) | Highest | Thermodynamic studies on analogous oxime complexes orientjchem.org |

| Ni(II) | Intermediate | Thermodynamic studies on analogous oxime complexes orientjchem.org |

| Mn(II) | Lowest | Thermodynamic studies on analogous oxime complexes orientjchem.org |

This table illustrates the predicted stability order for metal complexes of oximes analogous to this compound.

Computational chemistry provides a framework for understanding the step-by-step mechanisms of chemical reactions involving this compound. The formation of the oxime itself from 2,4-dihydroxybenzaldehyde and hydroxylamine (B1172632) proceeds through a well-understood mechanism involving the nucleophilic attack of the hydroxylamine's nitrogen on the aldehyde's carbonyl carbon, followed by a dehydration step to form the C=N-OH group. chemicalbook.comyoutube.com

Furthermore, theoretical studies can elucidate more complex transformations. A characteristic reaction of oximes is the Beckmann rearrangement, where the oxime is converted into an amide. wikipedia.org The mechanism involves the protonation of the oxime's oxygen to create a good leaving group, followed by a concerted migration of the group anti-periplanar to the N-O bond, breaking the weak N-O bond. masterorganicchemistry.com

In the context of its metal complexes, computational studies can unravel catalytic pathways. For example, detailed mechanistic proposals for hydrogen generation by cobalt oxime catalysts suggest that a catalytically active Co(I) species reacts with a proton to form a Co(III)-hydride intermediate, which then reacts with another proton to release dihydrogen. rsc.org Similarly, metal-mediated reactions of coordinated oximes can be explored, such as the formation of a furoxan ring from a related pyridyl chloroxime, a reaction shown to be dependent on molecular oxygen as an oxidant. mdpi.com

Molecular docking and dynamics simulations are instrumental in predicting and analyzing the interactions between this compound, or its derivatives, and biological targets like enzymes and DNA. researchgate.net These in silico studies can predict binding affinities and identify the specific amino acid residues involved in stabilizing the ligand within a protein's active site.

Schiff bases derived from 2,4-dihydroxybenzaldehyde have been the subject of numerous computational studies. Molecular docking has shown that these compounds are potential inhibitors of several enzymes. researchgate.net For example, docking studies revealed that these derivatives bind effectively to the non-metallic active site of the urease enzyme and that hydrogen bonding is a critical factor for inhibition. researchgate.net Similar computational analyses on cholinesterases (acetylcholinesterase and butyrylcholinesterase) showed good correlation with experimental inhibition data. researchgate.net

Specific examples of computational binding studies include:

Hsp90: Docking studies of 2,4-dihydroxybenzaldehyde-derived imines into the N-terminal ATP-binding site of Heat shock protein 90 (Hsp90) identified key hydrogen bond interactions with residues such as Asp54, Asp93, and Asn51, as well as with crucial water molecules within the binding pocket. conicet.gov.ar

Aldose Reductase (ALR2): All-atom molecular dynamics simulations have been performed on derivatives like (E)-2,4-dihydroxybenzaldehyde O-benzyl oxime to understand their dynamic behavior within the ALR2 active site. nih.gov Per-residue energy decomposition analysis helped to pinpoint the specific amino acids that contribute most to the binding affinity, rationalizing the observed inhibitory effectiveness. nih.gov

DXP Synthase: While not a direct docking study on this specific oxime, structure-activity relationship (SAR) studies on related hydroxybenzaldoximes as inhibitors of 1-deoxy-d-xylulose-5-phosphate (DXP) synthase highlight how computational insights guide inhibitor design. nih.gov These studies revealed that specific hydroxyl group positioning is favored for competitive inhibition against the enzyme's substrate. nih.gov

The table below summarizes key findings from molecular docking studies on compounds derived from 2,4-dihydroxybenzaldehyde.

| Ligand Type | Target Protein | Key Interacting Residues/Features | Computational Method |

| Schiff Base Derivative | Urease | Binds to non-metallic active site; H-bonding is crucial. researchgate.net | Molecular Docking researchgate.net |

| Schiff Base Derivative | Acetylcholinesterase, Butyrylcholinesterase | Docking results agreed well with experimental inhibition data. researchgate.net | Molecular Docking researchgate.net |

| Imine Derivative | Hsp90 | Asp54, Asp93, Asn51, Asn106, Gly97, Lys58, Thr184, active site waters. conicet.gov.ar | Molecular Docking conicet.gov.ar |

| O-benzyl oxime derivative | Aldose Reductase (ALR2) | Interactions maximize binding within the target enzyme. nih.gov | Molecular Docking & MD Simulations nih.gov |

Applications of 2,4 Dihydroxybenzaldehyde Oxime in Catalysis

Catalytic Activity of Metal Complexes

The formation of chelate rings through the oxime nitrogen and one of the hydroxyl oxygens with a metal center is a key feature of these complexes. researchgate.netjacsdirectory.com This coordination stabilizes the metal ion and can facilitate its participation in catalytic cycles. Transition metal complexes involving 2,4-dihydroxybenzaldehyde (B120756) oxime have been explored for their catalytic prowess in various chemical transformations. researchgate.net

Transition metal complexes of 2,4-dihydroxybenzaldehyde oxime have demonstrated potential as catalysts in both oxidation and reduction reactions. researchgate.net The specific activity often depends on the central metal ion and its available oxidation states. For instance, copper complexes are particularly noteworthy for their ability to exist in different oxidation states, such as Cu(I) and Cu(II), which is a crucial property for catalyzing redox reactions. jacsdirectory.com The ligand framework can modulate the redox potential of the metal center, thereby influencing its catalytic efficiency in processes like the oxidation of substrates. researchgate.netat.ua While the primary focus has often been on their synthesis and structural characterization, the catalytic applications of these complexes in specific oxidation processes are an area of ongoing research. researchgate.netsbmu.ac.ir

The redox behavior of these complexes, which can be studied using techniques like cyclic voltammetry, provides insight into their potential as catalysts for reduction reactions. sbmu.ac.irsbmu.ac.ir The ability of the metal center to accept electrons, facilitated by the oxime ligand, is fundamental to its function in catalyzing the reduction of various organic substrates. researchgate.net

Metal complexes derived from this compound are recognized for their potential application in hydrogenation reactions. researchgate.netjacsdirectory.com Nickel complexes, in particular, which can adopt square planar or octahedral geometries, are noted for their catalytic potential in such processes. jacsdirectory.com Hydrogenation is a critical industrial process for producing amines and other reduced compounds from substrates like oximes. encyclopedia.pub

The general mechanism for catalytic hydrogenation of oximes involves the reduction of the C=N double bond. nih.gov Depending on the catalyst and reaction conditions, this can proceed to form either hydroxylamines or primary amines through the cleavage of the N-O bond. encyclopedia.pubnih.gov While specific performance data for this compound complexes in hydrogenation is a specialized area of research, their structural features are analogous to other effective hydrogenation catalysts. jacsdirectory.comnih.gov

Table 1: Overview of Catalytic Hydrogenation of Oximes This table provides a general context for the types of catalysts and products involved in oxime hydrogenation.

| Catalyst Type | Substrate Type | Primary Product(s) | Reference |

| Heterogeneous (e.g., Pt/C) | Ketoximes | Hydroxylamines | encyclopedia.pubnih.gov |

| Heterogeneous (e.g., Pd/C) | Ketoximes | Primary Amines | encyclopedia.pubnih.gov |

| Homogeneous (e.g., Iridium) | Ketoximes | Chiral N-hydroxy/alkoxyamines | nih.gov |

| Nickel-based | General Oximes | Primary Amines | encyclopedia.pub |

The catalytic activity of this compound metal complexes extends to a variety of organic transformations beyond simple redox reactions. researchgate.net The oxime ligand plays a crucial role in mediating these reactions, influencing the reactivity and selectivity of the metallic center. researchgate.netjacsdirectory.com These transformations are vital for synthesizing complex organic molecules from simpler precursors.

The versatility of these complexes makes them suitable for catalyzing a range of reactions, leveraging the unique electronic and steric environment provided by the this compound ligand. researchgate.net The coordination of the ligand to the metal can activate the metal center for reactions such as C-C bond formation or functional group interconversions. at.ua

Heterogeneous Catalysis Development

The development of heterogeneous catalysts is a significant goal in chemistry, aiming to simplify catalyst recovery and reuse. Immobilizing catalytically active complexes, such as those derived from this compound, onto solid supports is a key strategy in this area. Research has been conducted into the synthesis of heterogeneous catalysts for transforming biomass into biofuels and other chemicals, a field where robust and recyclable catalysts are essential. jacsdirectory.com While specific examples detailing the heterogenization of this compound complexes are emerging, the principles are well-established. This involves anchoring the oxime ligand or its pre-formed metal complex to materials like silica, polymers, or zeolites. Such solid-supported catalysts can be easily separated from the reaction mixture, offering economic and environmental advantages over their homogeneous counterparts.

Biocatalytic Oxime Reductions

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. tudelft.nl The reduction of oximes can be achieved using oxidoreductase enzymes, which offer a green alternative to traditional chemical methods. tudelft.nl These enzymes typically use cofactors like NADH or NADPH as the reducing agent. tudelft.nl

The application of biocatalysis to reduce the oxime functional group is a promising area for producing chiral amines and hydroxylamines, which are valuable intermediates in the pharmaceutical industry. tudelft.nl While the broad potential of enzymes like ene reductases for reducing C=N bonds is recognized, specific studies focusing on the biocatalytic reduction of this compound are part of a specialized and advancing field of research. The key advantage of using enzymes is their ability to control stereochemistry, leading to enantiomerically pure products. tudelft.nl

Applications of 2,4 Dihydroxybenzaldehyde Oxime in Sensing and Detection

Development of Chemosensors and Fluorescent Probes

Chemosensors and fluorescent probes are at the forefront of modern analytical science, offering high sensitivity and selectivity. 2,4-Dihydroxybenzaldehyde (B120756) oxime and its derivatives have proven to be valuable building blocks in the design of these sophisticated detection systems.

Detection of Metal Ions

The chelating properties of 2,4-Dihydroxybenzaldehyde oxime make it an excellent candidate for the detection of various metal ions. When this compound binds with a metal ion, it can lead to a noticeable change in its photophysical properties, such as color or fluorescence, allowing for visual or instrumental detection.

Polymers created by condensing this compound with formaldehyde (B43269) have shown notable ion-exchange capabilities. These polymers exhibit selectivity in binding with different metal ions, a property that is influenced by the pH of the solution. Research has indicated that the uptake of metal ions by these polymers increases with higher pH levels, up to a point where hydrolysis of the metal ions begins.

A significant finding is the high selectivity of these polymers for the uranyl ion (UO₂²⁺) over other divalent and trivalent metal ions. Studies have shown that the polymer binds with UO₂²⁺ and Fe³⁺ more readily than with Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺. The rate at which different metal ions are adsorbed also varies, with Fe³⁺ and UO₂²⁺ reaching equilibrium faster than Cu²⁺ and Ni²⁺. This selectivity is a crucial aspect of developing sensors for specific metal ion detection in environmental or industrial samples.

A bifunctional fluorescent probe based on salicylaldoxime (B1680748) and 4-aminobenzamide (B1265587) has been developed for the detection of Al³⁺. This probe exhibits aggregation-induced emission (AIE) characteristics and shows a colorimetric response to Al³⁺ in the solid state, highlighting the potential of oxime-based structures in solid-state sensing applications. mdpi.com

Table 1: Metal Ion Detection using this compound-based Sensors

| Target Ion | Sensor Type | Detection Principle | Key Findings |

| UO₂²⁺, Fe³⁺ | Ion-exchange polymer | Chelation and ion-exchange | Higher selectivity for UO₂²⁺ and Fe³⁺ compared to Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺. |

| Al³⁺ | Bifunctional fluorescent probe | Aggregation-Induced Emission (AIE) | Solid-state colorimetric response to Al³⁺. mdpi.com |

Sensing of Anions and Specific Chemical Species

The application of this compound extends to the detection of anions and other specific chemical species. The interaction between the oxime's functional groups and the target analyte can trigger a measurable optical or electrochemical signal.

While direct studies on this compound for anion sensing are emerging, related research provides strong indications of its potential. For instance, a di-oxime based on 2-hydroxy-5-methyl-benzene-1,3-dicarboxaldehyde has been successfully used as a turn-on fluorescent probe for the detection of arsenate (H₂AsO₄⁻) and arsenite (AsO₂⁻) ions in a completely aqueous environment. chemicalbook.com This demonstrates the capability of the oxime functional group to interact with specific anions and produce a detectable fluorescent signal. chemicalbook.com

Furthermore, a Schiff base synthesized from 2,4-dihydroxybenzaldehyde and 2-aminothiazole (B372263) has been developed as a cost-effective probe for the selective detection of trace amounts of water in methanol (B129727). nih.gov The probe exhibits a visible color change from dark yellowish to light yellow upon the addition of water, accompanied by an enhancement in fluorescence with a detection limit of 0.1634 wt%. nih.gov This fluorescence enhancement is attributed to aggregation-induced emission (AIE). nih.gov This research highlights the utility of 2,4-dihydroxybenzaldehyde derivatives in sensing specific chemical species through distinct optical responses. nih.gov

Salicylaldehyde-based sensors, which are structurally related to this compound, have been investigated for fluoride (B91410) anion detection. brighton.ac.uk These sensors operate via a colorimetric change that is visible to the naked eye, providing a simple method for detection. brighton.ac.uk The interaction mechanism involves the formation of hydrogen bonds between the sensor and the fluoride ion. brighton.ac.uk

Table 2: Sensing of Anions and Specific Chemical Species

| Target Analyte | Sensor Type | Detection Principle | Limit of Detection (LOD) |

| Arsenate (H₂AsO₄⁻) and Arsenite (AsO₂⁻) | Di-oxime fluorescent probe | Turn-on fluorescence | Not specified chemicalbook.com |

| Water in Methanol | Schiff base fluorescent probe | Aggregation-Induced Emission (AIE) | 0.1634 wt% nih.gov |

| Fluoride (F⁻) | Salicylaldehyde-based colorimetric sensor | Colorimetric change via hydrogen bonding | Not specified brighton.ac.uk |

Detection of Organic Pollutants and Chemical Warfare Agent Mimics

The development of reliable sensors for organic pollutants and chemical warfare agents (CWAs) is of paramount importance for environmental protection and public safety. Oxime-based chemosensors have shown significant promise in this area.

A colorimetric detection array has been developed to identify seven chemical warfare mimics, including those for mustard gas and nerve agents. nih.gov While this study screened a large number of sensors, the underlying principle often involves the reaction of the mimic with a specific functional group, and oximes are known to be reactive towards certain CWAs and their simulants.

More specifically, a novel two-site chemodosimeter based on a fluorescein (B123965) skeleton and featuring two oxime groups has been designed for the selective fluorescence detection of the nerve agent mimic, diethyl chlorophosphate (DCP). dtic.mil The interaction with DCP triggers different reactions at the two oxime sites, leading to the formation of a cyano group and an isoxazole (B147169) ring, resulting in a "turn-on" fluorescent response. dtic.mil This sensor demonstrates good selectivity for DCP even in the presence of other organophosphorus reagents. dtic.mil

Table 3: Detection of Chemical Warfare Agent Mimics

| Target Analyte | Sensor Type | Detection Principle | Key Features |

| Diethyl chlorophosphate (DCP) | Two-site fluorescent chemodosimeter | Turn-on fluorescence via formation of cyano and isoxazole groups | Good selectivity for DCP over other organophosphorus compounds. dtic.mil |

| Various CWA mimics | Colorimetric sensor array | Colorimetric change | Capable of identifying multiple CWA mimics. nih.gov |

Electrochemical Sensor Design and Optimization

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, portability, and often simpler instrumentation. The incorporation of this compound and related compounds into electrochemical sensor design is an active area of research.

Oxime-Based Sensing Mechanisms

The fundamental principle behind many oxime-based electrochemical sensors for certain pollutants, particularly organophosphorus compounds, involves the reaction between the oxime and the target analyte. This reaction can lead to the generation of an electrochemically active species or a change in the electrochemical properties of the sensor surface.

For instance, in the detection of organophosphate pesticides and CWA simulants, the reaction of a keto-oxime with the target compound can produce cyanide ions. These cyanide ions can then be detected using a cyanide ion-selective electrode, resulting in a measurable potential response. This high chemical selectivity is a key advantage, as it minimizes false positives from other environmental contaminants.

In some designs, the oxime compound itself is electrochemically active. The oxidation or reduction of the oxime can be influenced by the presence of the target analyte. For example, the oxidation of a pralidoxime (B1201516) (an oxime) can be inhibited by organophosphorus pesticides, and the degree of inhibition can be correlated to the pesticide concentration.

Selectivity and Sensitivity Parameters

The performance of any sensor is defined by its selectivity and sensitivity. For electrochemical sensors based on this compound, these parameters are influenced by several factors, including the specific design of the sensor, the composition of the electrode, and the reaction conditions.

The selectivity of oxime-based electrochemical sensors is often high for their target analytes due to the specific chemical reactions involved. For example, an oxime-based sensor for organophosphates showed negligible response to dimethyl methylphosphonate (B1257008) (DMMP), a non-toxic organophosphate, demonstrating its ability to discriminate between active and inactive compounds.

The sensitivity, or the limit of detection (LOD), of these sensors can be very low. An electrochemical sensor for the CWA simulant acetic anhydride (B1165640), based on the reaction with an oxime to produce cyanide, had an estimated detection limit of approximately 5 x 10⁻⁷ M, which is equivalent to 50 parts per billion (ppb). Another oxime-based sensor for the pesticide chlorpyrifos, enhanced with cerium dioxide nanoparticles, achieved a very low determination limit of 2.5 x 10⁻⁹ M.

The optimization of these sensors often involves modifying the electrode surface with nanomaterials to enhance conductivity and catalytic activity, as well as adjusting the pH of the reaction medium to achieve the optimal response.

Table 4: Performance of Oxime-Based Electrochemical Sensors

| Target Analyte | Sensor Type | Limit of Detection (LOD) | Key Features |

| Acetic Anhydride (OP Simulant) | Cyanide Ion-Selective Electrode | ~5 x 10⁻⁷ M (50 ppb) | High chemical selectivity. |

| Chlorpyrifos (Pesticide) | CeO₂ modified electrode | 2.5 x 10⁻⁹ M | Enhanced sensitivity with nanoparticles. |

Biological Activity and Mechanistic Research of 2,4 Dihydroxybenzaldehyde Oxime

Enzyme Inhibition Studies (In vitro and In silico)

2,4-Dihydroxybenzaldehyde (B120756) oxime has been investigated for its inhibitory effects on several key enzymes implicated in various pathological conditions. The following sections detail the findings of these studies.

Aldose Reductase Inhibition and Mechanistic Insights

While direct inhibitory data for 2,4-Dihydroxybenzaldehyde oxime against aldose reductase is not extensively documented, studies on related compounds suggest its potential as an inhibitor. Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The conversion of glucose to sorbitol by this enzyme can lead to diabetic complications.

Research on a series of (E)-benzaldehyde O-benzyl oximes, which are derivatives of 2,4-Dihydroxybenzaldehyde, has demonstrated their efficacy as aldose reductase inhibitors mdpi.com. The inhibitory mechanism of aromatic anti-oximes is believed to involve the formation of a stable ternary complex with the enzyme and the cofactor NADP+ nih.govnih.gov. Molecular docking and dynamic studies on these derivatives have helped to elucidate the structure-activity relationships, indicating that the polyhydroxy substitution pattern on the benzaldehyde (B42025) fragment is crucial for enzyme inhibitory activity mdpi.com. These findings suggest that this compound could interact with the active site of aldose reductase, although specific IC50 values and detailed kinetic analyses for this particular compound are yet to be established.

Table 1: Aldose Reductase Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | IC50 Value | Notes |

|---|---|---|---|

| This compound | Aldose Reductase | Data not available | Potential inhibitory activity is inferred from studies on its derivatives. |

| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase | Not specified | Noted as one of the most effective dual-acting (inhibitory and antioxidant) products in its series. mdpi.com |

| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | Aldose Reductase | Not specified | Also noted as one of the most effective dual-acting products in its series. mdpi.com |

Cholinesterase Enzyme Inhibition and Reactivation Mechanisms

The role of oximes in the context of cholinesterase activity is primarily associated with their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds researchgate.netd-nb.infonih.govnih.govyoutube.comnih.govnih.gov. This reactivation is a critical treatment for nerve agent and pesticide poisoning researchgate.netd-nb.infonih.govnih.govnih.gov. The mechanism involves the oxime's nucleophilic attack on the phosphorus atom of the organophosphate, which is covalently bonded to the serine residue in the active site of the cholinesterase, thereby displacing the inhibitor and restoring enzyme function nih.gov.

However, there is a lack of specific research on this compound as either an inhibitor or a reactivator of cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While some oximes can also act as weak inhibitors of AChE, the inhibitory potency and reactivation capabilities are highly dependent on the specific chemical structure of the oxime nih.govmmsl.cz. Without dedicated studies, the interaction of this compound with these enzymes remains speculative.

Tyrosinase Inhibition Mechanisms

Research has indicated that 2,4-dihydroxybenzaldehyde, the parent aldehyde of the oxime, is a potent inhibitor of mushroom tyrosinase researchgate.net. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for applications in cosmetics and treatments for hyperpigmentation. The study revealed that 2,4-dihydroxybenzaldehyde acts as a competitive inhibitor of the diphenolase activity of mushroom tyrosinase researchgate.net.

Furthermore, a study on 3,4-dihydroxybenzaldehyde-O-ethyloxime, a structurally similar compound, showed it to be a highly potent tyrosinase inhibitor with an IC50 value of 0.3 ± 0.1 µM nih.gov. This suggests that the oxime functional group, in combination with the dihydroxybenzene structure, is favorable for tyrosinase inhibition. The proposed mechanism for benzaldehyde-type inhibitors involves the formation of a Schiff base with a primary amino group in the enzyme's active site. For dihydroxy-substituted compounds, chelation of the copper ions in the tyrosinase active site by the hydroxyl groups is also a likely inhibitory mechanism nih.gov. It is therefore highly probable that this compound also acts as a tyrosinase inhibitor, likely through a competitive or mixed-type mechanism.

Table 2: Tyrosinase Inhibitory Activity of 2,4-Dihydroxybenzaldehyde and Related Compounds

| Compound | Target Enzyme | IC50 Value | Inhibition Type |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Mushroom Tyrosinase | Not specified in µM | Competitive researchgate.net |

| 3,4-Dihydroxybenzaldehyde | Mushroom Tyrosinase | Not specified in µM | Inhibitor researchgate.net |

| 3,4-dihydroxybenzaldehyde-O-ethyloxime | Tyrosinase | 0.3 ± 0.1 µM | Not specified nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | Not specified in µM | Standard Inhibitor researchgate.net |

Inhibition of Other Metabolic Enzymes (e.g., D-GAP Synthase)

A significant finding in the study of hydroxybenzaldoximes is their inhibitory activity against 1-deoxy-D-xylulose-5-phosphate (DXP) synthase nih.govjohnshopkins.edudocumentsdelivered.com. This enzyme is the first and rate-limiting step in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in many pathogenic bacteria and parasites nih.govjohnshopkins.edudocumentsdelivered.com.

Studies have shown that trihydroxybenzaldoximes are reversible, low-micromolar inhibitors of DXP synthase nih.govjohnshopkins.edu. Importantly, these hydroxybenzaldoximes were identified as the first class of inhibitors that are competitive with respect to the substrate D-glyceraldehyde 3-phosphate (D-GAP) nih.govjohnshopkins.edu. This competitive inhibition mechanism offers a promising avenue for the development of novel antimicrobial agents that target the MEP pathway. While specific data for the 2,4-dihydroxy isomer is not singled out in the initial reports, the general findings for this class of compounds are highly relevant.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship (SAR) studies of this compound and its analogs have provided valuable insights into the chemical features essential for their enzyme inhibitory activities.

For aldose reductase inhibition, the polyhydroxy substitution pattern on the benzaldehyde ring is a critical determinant of activity mdpi.com. The presence and position of hydroxyl groups influence the binding affinity to the enzyme's active site.

In the context of tyrosinase inhibition, the dihydroxy substitution, particularly the catechol-like arrangement, is thought to be crucial for chelating the copper ions in the active site nih.gov. The conversion of the aldehyde to an oxime can modulate this activity, as seen with the high potency of 3,4-dihydroxybenzaldehyde-O-ethyloxime nih.gov.

Regarding D-GAP synthase inhibition, the hydroxybenzaldoxime moiety itself is the key pharmacophore. The hydroxyl groups on the aromatic ring and the oxime functional group are essential for the competitive inhibition against D-GAP nih.govjohnshopkins.edu.

Antioxidant Properties and Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.